2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylpiperazine group and a boronate ester
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is used as a versatile building block for constructing more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Methylpiperazine Group: The methylpiperazine group is introduced via nucleophilic substitution, where the pyrimidine core reacts with 4-methylpiperazine in the presence of a base such as potassium carbonate.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the pyrimidine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the boronate ester, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: N-oxides of the methylpiperazine group.
Reduction: Reduced forms of the pyrimidine ring or boronate ester.
Substitution: Various aryl or vinyl-substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with biological molecules through reversible covalent bonding, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-5-bromopyrimidine: Similar structure but with a bromine atom instead of the boronate ester.
2-(4-Methylpiperazin-1-yl)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of the boronate ester.
2-(4-Methylpiperazin-1-yl)-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the boronate ester.
Uniqueness
The presence of the boronate ester group in 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it unique compared to its halogenated analogs. This group allows for versatile chemical transformations, particularly in cross-coupling reactions, which are not possible with the halogenated compounds. This versatility enhances its utility in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN4O2/c1-14(2)15(3,4)22-16(21-14)12-10-17-13(18-11-12)20-8-6-19(5)7-9-20/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIDGOSYDQTQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585971 | |
Record name | 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942922-07-8 | |
Record name | 2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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